Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate
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Overview
Description
Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate is a heterocyclic compound containing a pyrazine ring substituted with a chlorine atom, a methoxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate typically involves the reaction of 3-chloro-5-methoxy-pyrazine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-6-chloro-5-(methylsulfinyl)pyrazine-2-carboxylate
- 2-chloro-3-methylpyrazine
- 2-methoxy-3-methylpyrazine
Uniqueness
Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methoxy group, and carboxylate ester makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C7H7ClN2O3 |
---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
methyl 3-chloro-5-methoxypyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-4-3-9-5(6(8)10-4)7(11)13-2/h3H,1-2H3 |
InChI Key |
RICJGPQTNNQMMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C(=N1)Cl)C(=O)OC |
Origin of Product |
United States |
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